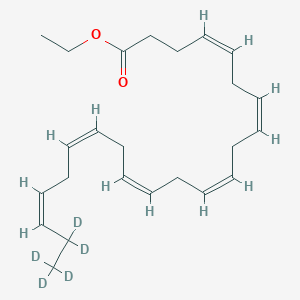
D-mannose-13C6,d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-mannose-13C6,d7 is a labeled form of D-mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins. This compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, especially in the fields of biochemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-mannose-13C6,d7 involves the incorporation of stable isotopes of carbon (13C) and hydrogen (deuterium, d7) into the D-mannose molecule. One common method involves the use of labeled precursors in a series of chemical reactions that introduce these isotopes at specific positions within the molecule. For example, the synthesis may start with a labeled glucose derivative, which undergoes a series of enzymatic or chemical transformations to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fermentation, chemical synthesis, and purification using techniques like chromatography to isolate the desired labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-mannose-13C6,d7 can undergo various chemical reactions, including:
Oxidation: Conversion to D-mannonic acid or other oxidized derivatives.
Reduction: Formation of D-mannitol or other reduced forms.
Substitution: Replacement of hydroxyl groups with other functional groups, such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield D-mannonic acid-13C6,d7, while reduction can produce D-mannitol-13C6,d7 .
Applications De Recherche Scientifique
D-mannose-13C6,d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of mannose in biochemical pathways.
Biology: Employed in studies of glycosylation processes and protein-carbohydrate interactions.
Medicine: Investigated for its potential therapeutic effects in conditions like urinary tract infections and congenital disorders of glycosylation.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of D-mannose-13C6,d7 involves its role as a carbohydrate in various metabolic processes. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor of bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections by inhibiting the binding of uropathogenic Escherichia coli to the bladder lining .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-glucose-13C6,d7: Another labeled sugar used in metabolic studies.
D-galactose-13C6,d7: Similar to D-mannose-13C6,d7 but with different metabolic pathways and applications.
D-fructose-13C6,d7: Used in studies of fructose metabolism and its effects on health
Uniqueness
This compound is unique due to its specific role in glycosylation and its ability to inhibit bacterial adhesion, making it particularly valuable in medical research and therapeutic applications. Its stable isotope labeling also allows for precise tracking and quantification in metabolic studies .
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
Clé InChI |
GZCGUPFRVQAUEE-ABSSTGCDSA-N |
SMILES isomérique |
[2H][13C](=O)[13C@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)




